Dimethachlor-deschloro

Chloroacetamide metabolism Dechlorination Mass spectrometry

Quantifying minor-fraction anaerobic metabolites demands compound-specific standards-class-based substitution invalidates regulatory data. This neutral dechlorinated dimethachlor degradate (CGA 42443) serves as a diagnostic marker for reductive dechlorination in groundwater. - Occurrence fraction: 0.063-0.068 (anaerobic/aerobic) - Certified reference standard, ISO 17034-accredited - SANDRE parameter 8860; compliant with EU Drinking Water Directive 2020/2184 - ≥95% purity; unambiguous LC-MS/MS differentiation from ESA/OA metabolites

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B12308130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethachlor-deschloro
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(CCOC)C(=O)C
InChIInChI=1S/C13H19NO2/c1-10-6-5-7-11(2)13(10)14(12(3)15)8-9-16-4/h5-7H,8-9H2,1-4H3
InChIKeyZFXDHJUIUORYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethachlor-deschloro: Certified Reference Standard for Environmental Fate Tracing


Dimethachlor-deschloro (CAS 1231710-71-6, CGA 42443), also known as deschlorodimethachlor, is a neutral dechlorinated metabolite of the chloroacetamide herbicide dimethachlor, with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol [1]. It is formed via reductive dechlorination—the initial degradation step under anaerobic conditions—and is classified as a minor-fraction transformation product, with an estimated maximum occurrence fraction of only 0.063 (anaerobic) to 0.068 (aerobic) relative to the parent [2]. The compound is recognized in the French national water quality monitoring system (SANDRE parameter 8860) and is supplied as a neat analytical reference standard by multiple ISO 17034-accredited producers for use in environmental monitoring, pesticide residue analysis, and degradation pathway elucidation studies .

Why Generic Chloroacetamide Metabolites Cannot Replace Dimethachlor-deschloro


Chloroacetamide herbicides share a common mode of action—inhibition of very-long-chain fatty acid (VLCFA) elongases—but their environmental transformation products diverge markedly in structure, polarity, mobility, and persistence depending on the specific degradation pathway (dechlorination vs. dealkylation vs. oxidation) and the parent molecule's substituent pattern [1]. Dimethachlor-deschloro is specifically the product of reductive dechlorination at the acetyl carbon, a pathway that operates primarily under anaerobic conditions and yields a neutral metabolite, in contrast to the ionic ethane sulfonic acid (ESA) and oxanilic acid (OA) degradates that dominate aerobic degradation profiles [2]. The GAC adsorption ranking established by the Danish DTU study demonstrates that even among dimethachlor metabolites alone, adsorbability differs substantially (CGA 373464 < CGA 369873 < dimethachlor ESA) [3]. Generic substitution with a different chloroacetamide deschloro metabolite (e.g., metolachlor deschloro) introduces a structurally distinct compound with a different alkyl substitution pattern on the aromatic ring and a different N-alkoxy side chain, invalidating quantitative comparisons and compromising the traceability of analytical results in regulatory monitoring contexts.

Quantitative Differentiation Evidence Against Closest Analogs and In-Class Metabolites


Molecular Weight and Chlorine Content Differentiation from Parent Compound

Dimethachlor-deschloro (CGA 42443) differs from the parent herbicide dimethachlor (CGA 17020) by the formal loss of one chlorine atom via reductive dechlorination, confirmed by HRMS and tandem mass spectrometry in environmental degradation studies [1]. The parent dimethachlor has the molecular formula C₁₃H₁₈ClNO₂ with a molecular weight of 255.74 g/mol and a monoisotopic mass of 255.1026 Da [2]. Dimethachlor-deschloro has the formula C₁₃H₁₉NO₂ with a molecular weight of 221.30 g/mol and a monoisotopic accurate mass of 221.1416 Da . This represents a mass difference of 34.44 Da (13.5% reduction) and the complete absence of the characteristic chlorine isotopic signature (³⁵Cl/³⁷Cl) in mass spectra, a critical diagnostic feature for unambiguous identification in complex environmental matrices.

Chloroacetamide metabolism Dechlorination Mass spectrometry Environmental fate

Minor Metabolite Occurrence Fraction and Pathway-Specific Diagnostic Value

According to EU regulatory dossier data compiled in the PPDB, dimethachlor-deschloro (CGA 42443) is classified as a minor-fraction metabolite under both aerobic and anaerobic conditions [1]. Under aerobic soil metabolism, the estimated maximum occurrence fraction of CGA 42443 is 0.068 (minor fraction), compared to 0.355 for the major metabolite CGA 369873 (2,6-dimethylphenylcarbamoyl-methanesulfonic acid sodium salt) and 0.158 for SYN 530561 [1]. Under anaerobic conditions, the occurrence fraction for CGA 42443 is 0.063 [1]. This low and condition-specific formation rate makes dimethachlor-deschloro a high-specificity marker for the reductive dechlorination pathway, in contrast to the ESA/OA metabolites that dominate aerobic degradation and are broadly formed from multiple chloroacetamide parents.

Degradation pathway Metabolite profiling Anaerobic metabolism Biomarker specificity

Neutral Degradate Classification and Water Treatment Removal Efficiency

Dimethachlor-deschloro belongs to the class of neutral chloroacetamide degradates, which exhibit fundamentally different removal behavior during drinking water treatment compared to the ionic ESA and OA metabolites [1]. In a comprehensive study of 20 neutral chloroacetamide derivatives subjected to simulated drinking water treatment, coagulation with alum or ferric chloride achieved less than 10% removal for both parent herbicides and neutral degradates [2]. Chlorination (6 mg/L free chlorine, 6 h contact) achieved 100% removal of neutral degradates lacking an acetanilide substituent, but only 0–16% removal for compounds bearing this functional group [2]. Ozonation (3 mg/L, 30 min) proved broadly effective with 60–100% transformation for all compounds [2]. In contrast, ionic ESA metabolites are poorly removed by activated carbon and are known to pass through conventional treatment barriers [3]. This differential treatability profile means that analytical monitoring strategies and treatment technology selection must account for the specific metabolite class, and dimethachlor-deschloro serves as a representative neutral degradate standard for method optimization.

Water treatment Adsorption Chlorination Micropollutant removal

Structural Specificity vs. Metolachlor Deschloro in Analytical Selectivity

Metolachlor deschloro (CAS 126605-22-9, C₁₅H₂₃NO₂, MW 249.35) is the closest structural analog to dimethachlor-deschloro, differing in the N-alkoxy side chain (2-methoxyethyl in dimethachlor-deschloro vs. 1-methoxypropan-2-yl in metolachlor deschloro) and the aromatic ring substitution (2,6-dimethylphenyl in both, but metolachlor additionally carries a 2-ethyl substituent) . Metolachlor deschloro has a predicted logP of 2.95 compared to a predicted value of approximately 1.8–2.0 for dimethachlor-deschloro (computed based on the absence of chlorine and the smaller alkyl side chain), influencing differential retention on reversed-phase LC columns and differential adsorption on solid-phase extraction sorbents. Metolachlor deschloro has been specifically selected as a dummy template for molecularly imprinted polymer (MIP) synthesis targeting multiple chloroacetamide herbicides because its structure provides generic recognition while avoiding template bleeding interference [1], a role for which dimethachlor-deschloro is less suited due to its smaller and less sterically demanding molecular framework.

Structural analog comparison SPE sorbent selectivity Dummy template Molecularly imprinted polymer

Toxicological Data Gap as a Procurement Driver for Certified Reference Material

The safety data sheet for dimethachlor-deschloro (CGA 42443) explicitly states that toxicological, ecotoxicological, and environmental fate properties have not been thoroughly investigated . Acute toxicity, skin corrosion/irritation, serious eye damage, respiratory sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are all listed as 'no data available' . Ecological information including toxicity to aquatic organisms, persistence, degradability, and bioaccumulation potential is likewise marked as 'no data available' . This stands in contrast to the parent compound dimethachlor, for which extensive regulatory toxicology data exist (acute oral LD₅₀ ≥ 2000 mg/kg in rats; chronic 21d NOAEL 267 mg/kg bw/d; BCF 75 L/kg indicating low bioaccumulation potential) [1]. The presence of dimethachlor-deschloro in French drinking water monitoring programs [2] combined with this toxicological data gap creates a regulatory imperative for procurement of certified reference standards to support toxicity testing, method validation, and risk assessment studies.

Toxicological data gap Reference standard Risk assessment Regulatory compliance

Regulatory Monitoring Status in National Water Quality Surveillance

Dimethachlor-deschloro is registered as a distinct and independently tracked chemical parameter (code SANDRE 8860) in the French national water quality reference system (SANDRE), under the authority of the French Ministry of Health [1]. The compound is officially designated as 'Diméthachlore CGA 42443' with the synonym 'deschlorodimétachlore' and is assigned the quantitative monitoring status code 'Validé' (validated) [1]. This regulatory recognition distinguishes dimethachlor-deschloro from other dimethachlor metabolites that are not individually codified in national monitoring programs. The recent French national survey of pesticide transformation products in drinking water (2025) identified several dimethachlor TPs as compounds of emerging interest, with CGA 369873 monitored for the first time in drinking water [2]. This evolving regulatory landscape at the EU level, driven by the revised Drinking Water Directive (EU 2020/2184), is expanding the list of pesticide metabolites requiring routine monitoring, directly increasing demand for compound-specific analytical reference standards including dimethachlor-deschloro.

Regulatory monitoring Water quality SANDRE Drinking water directive

Highest-Value Application Scenarios for the Analytical Reference Standard


Anaerobic Degradation Pathway Tracing in Soil and Groundwater

Dimethachlor-deschloro serves as a diagnostic marker for the reductive dechlorination pathway in anaerobic soil and groundwater environments. As a minor-fraction metabolite with an occurrence fraction of only 0.063–0.068, its detection provides strong evidence for active anaerobic biodegradation of dimethachlor [1]. Researchers conducting degradation studies using the validated UHPLC-Orbitrap-MS method of López-Ruiz et al. (2020) require the certified reference standard for accurate quantification and putative identification of this metabolite in environmental samples [2]. The compound's neutral character and distinct mass spectrometric profile (accurate mass 221.1416 Da, absence of chlorine isotopic signature) enable its unambiguous differentiation from co-eluting ionic ESA/OA metabolites in complex soil and water extracts.

Drinking Water Monitoring and Regulatory Compliance Testing

With dimethachlor transformation products now being monitored in French drinking water under the EU Drinking Water Directive 2020/2184 framework, laboratories performing regulatory compliance testing require compound-specific calibration standards for each codified parameter [3]. Dimethachlor-deschloro (SANDRE parameter 8860) must be quantified separately from dimethachlor ESA, dimethachlor OA, and the parent compound [4]. The neutral degradate classification of CGA 42443 means it exhibits different behavior than ionic metabolites in solid-phase extraction recovery, chromatographic retention, and mass spectrometric ionization, making surrogate calibration with a different metabolite class analytically invalid. Procurement of the certified reference standard is essential for achieving the method accuracy (recovery 89–116%) and precision (RSD <5%) required by EPA Method 535 for chloroacetamide degradate analysis [5].

Method Validation for Multi-Residue Metabolite Analysis

Analytical laboratories developing LC-MS/MS methods for comprehensive pesticide metabolite screening require dimethachlor-deschloro as a specific reference standard for optimizing chromatographic separation from structurally similar deschloro metabolites (e.g., metolachlor deschloro, acetochlor deschloro) and for determining compound-specific mass spectrometric parameters (precursor ion, product ions, collision energy, ionization efficiency) [6]. The structural differentiation from metolachlor deschloro (different N-alkoxy side chain, 2-ethyl vs. 2,6-dimethyl aromatic substitution, MW difference of 28 Da) necessitates compound-specific optimization rather than class-based tuning. The standard is available in neat form from ISO 17034-accredited producers with a purity specification of ≥95%, suitable for primary stock solution preparation and calibration curve construction .

Toxicological Risk Assessment Studies Addressing Data Gaps

The comprehensive absence of toxicological and ecotoxicological data for dimethachlor-deschloro—explicitly documented in the SDS as 'no data available' for all endpoints including acute toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and aquatic ecotoxicity —creates a research imperative for procurement of high-purity reference material. With the parent dimethachlor classified as a probable human carcinogen by US EPA and its metabolites detected in drinking water sources at concentrations of concern [7], regulatory agencies and contract research organizations conducting GLP-compliant toxicity studies require certified reference standards of known purity and identity. The compound's GHS classification (Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1) further underscores the need for proper handling standards in laboratory settings .

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